molecular formula C15H22N2O4S B497951 1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915934-97-3

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No. B497951
CAS RN: 915934-97-3
M. Wt: 326.4g/mol
InChI Key: VPNJQOMQJSPLDM-UHFFFAOYSA-N
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Description

The compound “1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the analogues was confirmed by different techniques i.e. IR and 1 H NMR .


Chemical Reactions Analysis

Catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . Paired with a Matteson–CH 2 –homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Physical And Chemical Properties Analysis

The physical properties of the compound include a white powder form, a molecular weight of 349.8, and a melting point of 237 °C . The UV λ max is 270nm and the EIMS m/z is 349.80(C 12 H 15 N 3 O 5 S) .

Scientific Research Applications

Structure-Activity Relationships in Hypoglycemic Agents

Research into hypoglycemic benzoic acid derivatives has led to the development of compounds with significant activity improvements over traditional treatments. For example, modifications to the meglitinide structure by replacing methoxy groups with different residues resulted in compounds with enhanced hypoglycemic activity. The most notable among these is repaglinide, which has been approved for treating type 2 diabetes due to its potent activity (Grell et al., 1998).

Anti-Inflammatory and Analgesic Applications

Novel derivatives have been synthesized for potential anti-inflammatory and analgesic applications. These compounds, derived from visnaginone and khellinone, exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities in preclinical models. Some derivatives showed higher inhibitory activity on COX-2 selectivity, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Synthesis and Pharmacological Properties of Benzamide Derivatives

A series of benzamide derivatives have been synthesized and evaluated for their potential as selective serotonin 4 receptor agonists. These compounds were found to enhance gastrointestinal motility, indicating their potential as novel prokinetic agents with reduced side effects. One such compound, Y-36912, has been highlighted for its selectivity and effectiveness in both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Organic Crystal Engineering

Studies in organic crystal engineering have explored the structure and molecular conformation of solvated derivatives, aiming to understand their potential applications in medicinal chemistry. For instance, the molecular structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide has been examined, revealing insights into its antineoplastic potential (Banerjee et al., 2002).

Antihistaminic Activity

The synthesis and evaluation of 4-(2-benzothiazoyl)piperidines have demonstrated potent antihistaminic activity, showcasing the importance of structural modifications in enhancing the therapeutic potential of such compounds (Maynard et al., 1993).

Mechanism of Action

Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the future directions in the field of piperidine derivatives could involve the design of new piperidine compounds with different biological profiles .

properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10-8-13(21-3)14(9-11(10)2)22(19,20)17-6-4-12(5-7-17)15(16)18/h8-9,12H,4-7H2,1-3H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNJQOMQJSPLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

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